

Spectroscopic and Synthetic Insights into Brominated Benzyl Isothiocyanates: A Technical Guide

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| Compound of Interest | | |
|----------------------|-------------------------------|-----------|
| Compound Name: | 1-Bromo-2- | |
| | (isothiocyanatomethyl)benzene | |
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Disclaimer: Direct spectroscopic data for **1-Bromo-2-(isothiocyanatomethyl)benzene** is not readily available in the public domain. This guide provides a comprehensive overview of the spectroscopic data for its close isomer, **1-Bromo-2-isothiocyanatobenzene**, and proposes a detailed synthetic pathway for the target compound, **1-Bromo-2-**

(isothiocyanatomethyl)benzene. This information is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data of 1-Bromo-2-isothiocyanatobenzene

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-2-isothiocyanatobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|--------------------------|------------|
| 7.51 | dd | 8.1, 0.8 | Ar-H |
| 7.24 - 7.17 | m | Ar-H | |
| 7.10 - 7.03 | m | Ar-H | _ |

¹³C NMR Data[1]

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| 137.8 | Ar-C |
| 133.3 | Ar-C |
| 131.4 | Ar-C |
| 128.3 | Ar-C |
| 128.2 | Ar-C |
| 127.0 | Ar-C |
| 120.8 | Ar-C |

Infrared (IR) Spectroscopy

The isothiocyanate group (-N=C=S) exhibits a characteristic strong and sharp absorption band in the region of 2200-2000 cm^{-1} .

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--------------------------------|
| ~2100 | ν(N=C=S) asymmetric stretching |

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-2-isothiocyanatobenzene shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺



and [M+2]+ of nearly equal intensity.

| m/z | Assignment |
|-----|--------------------------------|
| 215 | [M+2] ⁺ |
| 213 | [M]+ |
| 134 | [M - Br]+ |
| 75 | C ₆ H₃ ⁺ |

Proposed Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene

A plausible synthetic route to **1-Bromo-2-(isothiocyanatomethyl)benzene** involves a two-step process starting from o-bromotoluene:

- Free-Radical Bromination: The methyl group of o-bromotoluene is brominated to form 1bromo-2-(bromomethyl)benzene.
- Nucleophilic Substitution: The resulting benzylic bromide is then converted to the isothiocyanate by reaction with a thiocyanate salt.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene

This procedure is based on a typical free-radical bromination of a toluene derivative using N-bromosuccinimide (NBS).[1][2]

- To a solution of 2-bromotoluene (1 equivalent) in a suitable solvent such as chlorobenzene, add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02 equivalents).[2]
- Heat the reaction mixture to reflux for approximately 20 hours.
- Monitor the reaction progress by a suitable technique (e.g., TLC or GC).



- Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[2]
- Wash the filtrate with water and a saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude 1-bromo-2-(bromomethyl)benzene by recrystallization or column chromatography.

Step 2: Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene

This procedure is a standard method for the synthesis of benzyl isothiocyanates from benzyl bromides.

- Dissolve 1-bromo-2-(bromomethyl)benzene (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
- Add sodium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents).
- Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor its progress.
- Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude 1-Bromo-2-(isothiocyanatomethyl)benzene.
- Further purification can be achieved by column chromatography.

Spectroscopic Analysis Protocols



The following are general protocols for obtaining the spectroscopic data.

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
- IR Spectroscopy: IR spectra are often recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
- Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced directly or via a gas chromatograph (GC-MS).

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for **1-Bromo-2-** (isothiocyanatomethyl)benzene.



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Caption: Proposed two-step synthesis of **1-Bromo-2-(isothiocyanatomethyl)benzene**.

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